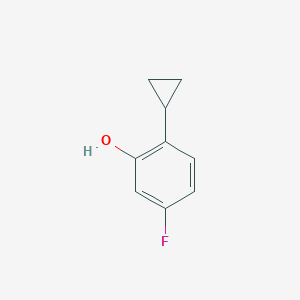

2-Cyclopropyl-5-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-cyclopropyl-5-fluorophenol |

InChI |

InChI=1S/C9H9FO/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6,11H,1-2H2 |

InChI Key |

IJRRTDJGGJWMML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 5 Fluorophenol and Its Chemical Precursors

Retrosynthetic Analysis of 2-Cyclopropyl-5-fluorophenol Architectures

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu This process involves breaking bonds and converting functional groups in a reverse-synthetic or "antithetic" direction. ub.edu For this compound, two primary disconnections guide the synthetic strategy:

C-C Bond Disconnection: The bond between the cyclopropyl (B3062369) group and the aromatic ring can be disconnected. This suggests a synthetic strategy involving the coupling of a cyclopropyl-containing fragment with a pre-functionalized fluorophenol derivative. This approach often utilizes cross-coupling reactions.

C-O Bond Disconnection: The carbon-oxygen bond of the phenolic hydroxyl group can be disconnected. This leads to a precursor such as 1-cyclopropyl-4-fluorobenzene, which would then require a hydroxylation step. Alternatively, it could point towards a precursor like 2-cyclopropyl-5-fluoroaniline, which can be converted to the phenol (B47542) via a Sandmeyer-type reaction.

These retrosynthetic pathways suggest that the synthesis can be strategically planned by either introducing the cyclopropyl group onto a phenolic ring or by first constructing the cyclopropyl-fluorobenzene core and then introducing the hydroxyl group.

Classical Synthetic Routes to Cyclopropyl-Substituted Phenolic Compounds

Traditional methods for synthesizing cyclopropyl-substituted phenols often rely on a two-stage process: the formation of the cyclopropane (B1198618) ring and the functionalization of the aromatic ring.

Cyclopropanation involves any chemical process that generates a cyclopropane ring. wikipedia.org These reactions are challenging due to the high ring strain of cyclopropanes, often requiring highly reactive species like carbenes or carbenoids. wikipedia.org

One of the most well-known methods is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane. wikipedia.orgnih.gov In the context of synthesizing precursors for this compound, this reaction would be applied to an appropriately substituted styrene (B11656) derivative, such as 2-vinyl-4-fluorophenol (or a protected version). The reaction is stereospecific, with the addition of the CH₂ group occurring in a syn manner to the double bond. masterorganicchemistry.com

Another classical approach involves the use of diazo compounds , such as diazomethane, often in the presence of light or a metal catalyst. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas to yield the cyclopropane. wikipedia.org

Table 1: Comparison of Classical Cyclopropanation Methods

| Method | Reagent(s) | Key Features |

|---|---|---|

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Forms a zinc carbenoid; Stereospecific syn-addition to alkenes. wikipedia.orgnih.gov |

| Diazo Compound Method | Diazomethane (CH₂N₂), Light (hν) or Heat | Involves a pyrazoline intermediate; Can be explosive and toxic. wikipedia.orgmasterorganicchemistry.com |

| Dihalocarbene Addition | Haloform (e.g., CHCl₃), Strong Base (e.g., KOH) | Adds a dihalocarbene to an alkene, requiring subsequent reduction to form the cyclopropane. masterorganicchemistry.com |

Introducing a hydroxyl group onto an aromatic ring is a fundamental transformation in phenol synthesis. Classical strategies often involve multi-step sequences starting from other functional groups.

The Sandmeyer reaction is a well-established method that converts an aryl diazonium salt, derived from an aniline (B41778) (like 2-cyclopropyl-5-fluoroaniline), into a phenol by heating in the presence of water. rsc.org This provides a reliable route to introduce the hydroxyl group at a specific position on the ring.

Direct aromatic hydroxylation represents another approach, though it can be challenging to control regioselectivity. mdpi.com This can involve the oxidation of an arene using powerful oxidizing agents. rsc.orgnih.gov More controlled methods often rely on converting an aryl halide to a phenol. While historically requiring harsh conditions (e.g., Dow process), modern transition-metal-catalyzed methods have made this transformation more accessible under milder conditions. beilstein-journals.orgnih.gov

Advanced and Contemporary Synthetic Approaches

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations under mild conditions. beilstein-journals.orgnih.gov These methods have become indispensable for the synthesis of complex molecules like this compound.

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C–O bonds to synthesize phenols. rsc.orgbeilstein-journals.org The Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation, allowing for the coupling of aryl halides or triflates with hydroxides or their surrogates. beilstein-journals.org For instance, a precursor like 1-bromo-2-cyclopropyl-5-fluorobenzene could be converted to the target phenol using a palladium catalyst, a suitable ligand, and a strong base like potassium hydroxide (B78521). beilstein-journals.org

These catalytic systems offer several advantages over classical methods, including:

Milder reaction conditions. beilstein-journals.org

Broader substrate scope. beilstein-journals.org

Improved functional group tolerance.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. organic-synthesis.commdpi.com This reaction is exceptionally useful for installing the cyclopropyl group onto the aromatic ring.

A plausible synthetic route would involve the coupling of potassium cyclopropyltrifluoroborate (B8364958) with a di-substituted aromatic halide, such as 2-bromo-5-fluorophenol (B114175) (or its protected form). The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govyoutube.com The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.comyoutube.com

The Suzuki-Miyaura reaction is noted for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many boronic acids and their derivatives. mdpi.com

Table 2: Example Suzuki-Miyaura Reaction Components

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophilic Partner | 2-Bromo-5-fluorophenol |

| Organoboron Reagent | Nucleophilic Partner | Potassium cyclopropyltrifluoroborate |

| Catalyst | Facilitates the reaction | Pd(OAc)₂, PdCl₂(dppf) organic-synthesis.comnih.gov |

| Ligand | Stabilizes the catalyst | XPhos, n-BuPAd₂ nih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, CsF organic-synthesis.comnih.gov |

| Solvent | Reaction Medium | Toluene, Dioxane, THF organic-synthesis.com |

This approach allows for the late-stage introduction of the cyclopropyl moiety, which can be a highly efficient strategy for building the final this compound molecule.

Transition Metal-Catalyzed Coupling Reactions for Phenol Synthesis

C-O Bond Formation Methodologies

The final step in a synthetic sequence towards this compound could involve the formation of the phenolic hydroxyl group. This is a common strategy in organic synthesis where the hydroxyl group is introduced late-stage due to its potential to interfere with earlier reactions. Metal-catalyzed reactions are a cornerstone for such transformations.

One plausible precursor is 2-cyclopropyl-5-fluoroaniline. The conversion of an aniline to a phenol can be achieved via the Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. The aromatic primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the diazonium salt, which is then hydrolyzed by warming in water or treating with dilute acids to yield the phenol. sc.edu

Alternatively, a 2-cyclopropyl-5-fluorophenyl halide (e.g., bromide or iodide) could serve as a precursor. Transition metal-catalyzed hydroxylation offers a direct route to phenols from aryl halides. Palladium and copper-based catalytic systems are most common. For instance, palladium-catalyzed coupling with a hydroxide source like KOH can be highly effective, often employing specialized phosphine (B1218219) ligands to facilitate the reaction. rsc.org

Table 1: Illustrative C-O Bond Formation Strategies

| Precursor | Reagents & Conditions | General Applicability |

|---|---|---|

| 2-Cyclopropyl-5-fluoroaniline | 1. NaNO₂, HCl, 0-5 °C2. H₂O, heat | Widely used for converting anilines to phenols via diazonium salts. |

Directed Ortho-Metalation (DoM) Strategies for Fluorinated Phenols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govnih.gov It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent. nih.gov

For the synthesis of this compound, a logical starting material would be 4-fluorophenol (B42351). However, the acidic proton of the hydroxyl group would be immediately deprotonated by the organolithium base. While the resulting phenoxide is a weak DMG, efficient and selective ortho-lithiation typically requires converting the hydroxyl group into a more powerful DMG. uwindsor.ca Common choices include ethers (e.g., methoxymethyl ether, -OMOM) or carbamates (e.g., -OCONEt₂), with the carbamate (B1207046) group being one of the most potent DMGs. uwindsor.ca

The synthetic sequence would involve:

Protection: Conversion of the hydroxyl group of 4-fluorophenol to a potent DMG (e.g., -OCONEt₂).

Directed ortho-Metalation: Treatment with a strong lithium base (e.g., sec-BuLi) in the presence of a chelating agent like TMEDA at low temperature (-78 °C) to generate the lithiated species at the C2 position, directed by the DMG. baranlab.org

Electrophilic Quench: Reaction of the aryllithium with a cyclopropylating agent.

Deprotection: Removal of the DMG to reveal the free phenol.

The fluorine atom at the C5 position (relative to the new cyclopropyl group) also exerts a directing effect, although it is considered a moderate DMG compared to a carbamate. harvard.edu In this case, the powerful carbamate DMG would dominate, ensuring high regioselectivity at the C2 position.

Photochemical and Electrochemical Synthetic Pathways

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to forge new bonds under mild conditions.

Photochemical strategies could potentially be applied through several mechanisms. One approach involves the photochemical permutation of substituted phenols, where irradiation in the presence of an acid can enable the selective migration of alkyl groups around the aromatic ring. nih.govchemicalbook.com A meta-cyclopropyl phenol, if synthesized, could potentially be isomerized to the ortho product under specific light wavelengths. chemicalbook.com Another possibility is a photochemical C-H functionalization reaction where a photo-excited catalyst activates a C-H bond for subsequent reaction.

Electrochemical synthesis offers an alternative driven by electric potential. The electropolymerization of phenols proceeds via phenoxyl radicals, which can undergo addition reactions at the ortho and para positions. bldpharm.com While typically leading to polymers, controlling the conditions could potentially favor monomeric functionalization. More relevantly, electrochemical methods can be used for cross-dehydrogenative coupling reactions, providing a pathway for C-C bond formation at C-H positions on the phenol ring. rsc.org

Continuous-Flow Chemistry Applications in Synthesis

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. mdpi.com A multi-step synthesis of this compound could be advantageously translated into a flow process.

For instance, a DoM sequence could be performed in a flow reactor. Pumps would continuously feed solutions of the protected 4-fluorophenol and the organolithium reagent into a cooled microreactor where mixing and lithiation occur rapidly. The stream would then merge with a solution of the electrophile in a subsequent reactor before flowing through an in-line quenching and work-up module. nih.gov

Recently, electrochemical methodologies for the cyclopropanation of alkenes using a nickel-catalyzed process in continuous-flow have been reported, highlighting the synergy between these modern synthetic tools. researchgate.net Such a setup could be adapted for the direct cyclopropanation of a suitable phenolic precursor, offering scalability and enhanced throughput. researchgate.net

Table 2: Advantages of Continuous-Flow for Phenol Functionalization

| Feature | Benefit in Synthesis of this compound |

|---|---|

| Precise Temperature Control | Crucial for managing highly exothermic lithiation reactions in DoM. |

| Rapid Mixing | Ensures homogeneous reaction conditions, minimizing side reactions. |

| Enhanced Safety | Small reactor volumes allow for the safe handling of hazardous reagents like organolithiums and reactive intermediates. |

| Scalability | Production can be increased by running the system for longer periods, avoiding the challenges of scaling up batch reactors. |

| Automation & Integration | Multiple reaction and purification steps can be linked together in a single, automated sequence. researchgate.net |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and improving efficiency and selectivity.

Reaction Mechanism Elucidation via Kinetic Investigations and Intermediate Isolation

Elucidating the mechanism of a potential transition-metal-catalyzed ortho-cyclopropylation of 4-fluorophenol would involve several key experimental approaches.

Kinetic Investigations: The rate of the reaction would be monitored under various conditions to determine the reaction order with respect to the substrate, catalyst, and other reagents. For example, a kinetic analysis comparing product yield over time for different catalyst loadings could help identify the rate-determining step. researchgate.net Such studies are fundamental to building a comprehensive kinetic model of the reaction system. nih.gov

Intermediate Isolation and Characterization: A key step in many transition-metal-catalyzed C-H functionalization cycles is the formation of a metallacyclic intermediate. In a hypothetical rhodium-catalyzed reaction, for example, the protected phenol could coordinate to the rhodium center, followed by C-H activation to form a five-membered rhodacycle. Efforts could be made to isolate and characterize this intermediate using techniques like X-ray crystallography or NMR spectroscopy. Trapping experiments, where the reaction is quenched with reagents like deuterium (B1214612) oxide, can provide evidence for the formation of specific intermediates, such as an aryllithium in a DoM pathway. nih.govresearchgate.net

Influence of Catalysts and Reagents on Reaction Efficiency and Selectivity

The choice of catalyst and reagents is critical in directing the outcome of the synthesis of this compound.

Catalyst Influence: In transition-metal-catalyzed C-H functionalization, the metal center (e.g., Pd, Rh, Cu, Ir) plays the primary role. rsc.orgresearchgate.net Rhodium and palladium catalysts are particularly well-known for their ability to catalyze ortho-C-H functionalization of phenols. researchgate.net The ligand coordinated to the metal is equally important. Bulky or electron-rich phosphine ligands, for instance, can modulate the reactivity and selectivity of the metal center, favoring one regioisomer over another and preventing catalyst deactivation.

Reagent Influence:

Directing Groups: As discussed in the DoM strategy, the choice of the protecting group on the phenolic oxygen has a profound impact on the regioselectivity, with stronger coordinating groups favoring ortho functionalization more effectively. uwindsor.ca

Base/Additives: In DoM, the choice of organolithium base (n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA can influence the rate and success of the lithiation step. baranlab.org

Cyclopropanating Agent: The nature of the electrophile used to introduce the cyclopropyl group is crucial. While simple cyclopropyl halides are generally poor electrophiles for quenching aryllithiums, more reactive sources or alternative cyclopropanation protocols (e.g., those involving transition metal carbenoids) would be necessary for efficient C-C bond formation.

Table 3: Factors Influencing Regioselectivity in Phenol Functionalization

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Catalyst System | The combination of metal and ligand can favor ortho vs. para functionalization. | A Brønsted acid or Cu(I) catalyst can achieve exclusively ortho-selective coupling of phenols with N-carboxyindoles. nih.gov |

| Directing Group | Strong coordinating groups direct functionalization to the ortho position. | An -OCONEt₂ group is a more powerful ortho-director than an -OMOM group in DoM reactions. |

| Solvent | Solvent polarity can affect the aggregation state of organolithium reagents and influence reactivity. | Using less polar solvents can sometimes enhance the directing effect of multiple DMGs. uwindsor.ca |

| Steric Hindrance | Bulky substituents on the phenol or reagents can block certain positions, favoring reaction at less hindered sites. | In phenols with a blocked para-position, functionalization is forced to occur at the ortho-positions. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound would involve a critical evaluation of each step in the synthetic route, from the choice of starting materials to the final purification processes. The goal is to minimize hazards, reduce waste, and improve energy efficiency.

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and pose health and safety risks. Green chemistry encourages the reduction or elimination of these solvents.

Solvent-Free Reactions:

One approach is to conduct reactions in the absence of a solvent, often referred to as solid-state or neat reactions. This can be achieved through mechanochemistry (grinding or milling of reactants) or by heating the reactants above their melting points. For a hypothetical synthesis of a precursor to this compound, a solvent-free approach could potentially be employed in steps such as a Wittig reaction to introduce a double bond or a cyclopropanation reaction. The feasibility of such an approach would depend on the physical properties of the reactants and the reaction conditions required.

Alternative Solvents:

When a solvent is necessary, green chemistry promotes the use of more environmentally benign alternatives. These solvents are typically characterized by low toxicity, biodegradability, and derivation from renewable resources.

Table 1: Potential Green Solvents for Organic Synthesis

| Solvent Class | Examples | Properties and Potential Applications in Synthesis |

| Water | H₂O | Non-toxic, non-flammable, and inexpensive. Its use can be limited by the poor solubility of many organic compounds, but this can sometimes be overcome with the use of phase-transfer catalysts or co-solvents. |

| Supercritical Fluids | Supercritical CO₂ | A non-toxic, non-flammable, and readily available solvent. Its properties can be tuned by changing pressure and temperature, offering advantages in solubility and separation. |

| Ionic Liquids | e.g., [BMIM][PF₆] | Salts that are liquid at low temperatures. They have negligible vapor pressure, reducing air pollution. Their properties can be tailored by modifying the cation and anion. |

| Bio-based Solvents | Cyrene, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources like cellulose. They can often replace traditional polar aprotic solvents like NMP and DMF. |

The selection of an appropriate green solvent for the synthesis of this compound or its precursors would require experimental investigation to ensure compatibility with the reaction chemistry and to optimize reaction yields and purity.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

To maximize the atom economy in a synthesis of this compound, preference should be given to reaction types that are inherently atom-economical, such as addition and rearrangement reactions. In contrast, substitution and elimination reactions tend to have lower atom economies as they generate stoichiometric byproducts.

For instance, a hypothetical synthetic step involving a Grignard reaction followed by elimination to form a double bond would have a lower atom economy than a direct addition reaction across a triple bond. Analyzing the atom economy of different potential synthetic routes can guide the selection of the most efficient and least wasteful pathway.

Waste Reduction Strategies:

Beyond maximizing atom economy, several other strategies can be employed to reduce waste in a chemical synthesis:

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts can enable reactions to proceed with higher selectivity and under milder conditions, reducing energy consumption and the formation of unwanted side products. For the synthesis of this compound, catalytic methods could be explored for steps like cyclopropanation or aromatic substitution.

Process Intensification: Techniques like flow chemistry can lead to significant waste reduction. Continuous flow reactors offer better control over reaction parameters, leading to higher yields and selectivities. They can also improve safety when handling hazardous reagents.

Use of Renewable Feedstocks: Whenever feasible, starting materials derived from renewable resources should be considered to reduce the reliance on fossil fuels.

By systematically applying these green chemistry principles, the synthesis of this compound and its chemical precursors can be designed to be more sustainable and environmentally responsible. However, without specific published research on this compound, the implementation and effectiveness of these strategies remain theoretical.

Chemical Reactivity and Transformation Chemistry of 2 Cyclopropyl 5 Fluorophenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of 2-Cyclopropyl-5-fluorophenol is a primary site for a variety of chemical transformations, including alkylation, acylation, and oxidation.

Alkylation and Acylation Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions with various electrophiles.

Alkylation involves the reaction of the phenoxide with an alkyl halide, leading to the formation of an ether. This reaction, a classic example of the Williamson ether synthesis, proceeds via an S\textsubscript{N}2 mechanism. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.

Acylation of the phenolic hydroxyl group can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of a phenyl ester. The reactivity of the acylation reaction is often enhanced by the use of a catalyst, such as a tertiary amine or a Lewis acid.

Formation of Ethers and Esters

As extensions of alkylation and acylation, the synthesis of a diverse range of ether and ester derivatives of this compound is theoretically possible. These reactions would allow for the introduction of various functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Table 1: Representative Ether and Ester Derivatives of this compound

| Derivative Type | Reagent | Product |

| Methyl Ether | Methyl iodide (CH₃I) | 2-Cyclopropyl-5-fluoroanisole |

| Ethyl Ether | Ethyl bromide (C₂H₅Br) | 2-Cyclopropyl-1-ethoxy-5-fluorobenzene |

| Acetyl Ester | Acetic anhydride (B1165640) ((CH₃CO)₂O) | 2-Cyclopropyl-5-fluorophenyl acetate |

| Benzoyl Ester | Benzoyl chloride (C₆H₅COCl) | 2-Cyclopropyl-5-fluorophenyl benzoate |

Oxidation Reactions and Coupling Pathways

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including quinones or coupled products. Oxidative coupling reactions, often catalyzed by transition metal complexes, can lead to the formation of biphenyl (B1667301) or poly-phenylene structures, which are of interest in materials science.

Transformations Involving the Fluorinated Aromatic Ring

The presence of a fluorine atom and a cyclopropyl (B3062369) group on the aromatic ring significantly influences its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Conversely, the fluorine atom is a deactivating but also ortho-, para-directing group due to the competing effects of its strong electronegativity (induction) and the donation of its lone pairs into the ring (resonance). The cyclopropyl group is also known to be an activating, ortho-, para-directing group. The regioselectivity of electrophilic substitution on this compound will therefore be determined by the interplay of these directing effects.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The precise location of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution Reactions in Fluorinated Systems

Aromatic rings bearing electron-withdrawing groups, such as a fluorine atom, are activated towards nucleophilic aromatic substitution (S\textsubscript{N}Ar). The fluorine atom in this compound can potentially be displaced by strong nucleophiles. The success of such a reaction is highly dependent on the reaction conditions and the presence of activating groups that can stabilize the intermediate Meisenheimer complex. The electron-donating nature of the hydroxyl and cyclopropyl groups may, however, disfavor this type of reaction.

Selective C-H Functionalization of the Aromatic Core

The direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring of this compound represents a powerful strategy for molecular elaboration, enhancing atom and step economy. kuleuven.be The regioselectivity of such reactions is governed by the electronic and steric influence of the existing substituents: the hydroxyl (-OH), cyclopropyl, and fluorine (-F) groups.

Transition metal-catalyzed C-H activation offers a precise method for introducing new functional groups. nih.gov For instance, directing group-assisted ortho-metalation can be envisioned where the phenolic oxygen directs a metal catalyst to an adjacent C-H bond. However, achieving selectivity among the multiple C-H bonds remains a significant challenge. nih.govchemrxiv.org The development of site-selective C-H functionalization often relies on subtle electronic and steric features of the substrate and the catalyst system employed. nih.govchemrxiv.org

Recent advancements have shown that even arenes without strong directing functionalities can undergo selective C-H activation. nih.gov In the context of this compound, the inherent electronic biases and the potential for hydrogen bonding with the phenol (B47542) could be exploited to guide catalysts to a specific C-H bond, enabling the synthesis of complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For this compound, the phenolic hydroxyl group can be readily converted into a triflate (-OTf) or nonaflate (-ONf), which are excellent leaving groups for these reactions. This "activated" phenol can then participate in a variety of coupling reactions.

Common palladium-catalyzed cross-coupling reactions applicable to the triflate derivative of this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) to form a new C-C bond. mdpi.com

Stille Coupling: Coupling with an organostannane reagent. youtube.comrsc.org

Heck Coupling: Reaction with an alkene to introduce a vinyl group. youtube.com

Sonogashira Coupling: Coupling with a terminal alkyne to form an alkynylated product. youtube.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligand, palladium precursor, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general principles of cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(OAc)₂, SPhos, K₃PO₄ |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |

| Heck | Alkene | C-C (vinyl) | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, BINAP, NaOtBu |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique reactivity compared to larger cycloalkanes or acyclic alkanes.

Ring-Opening Reactions and Rearrangements

The strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including acid-catalysis, thermal activation, or transition-metal catalysis. thieme-connect.dersc.org These reactions can lead to the formation of linear alkyl chains or other cyclic structures. For example, acid-catalyzed ring-opening of cyclopropanols can generate β-ketones. thieme-connect.de In the case of this compound, reactions that generate a radical or a carbocation adjacent to the cyclopropyl ring can trigger rapid ring-opening. rsc.org This rearrangement typically proceeds to form a more stable homoallylic species. The direction and outcome of the ring-opening are influenced by the substituents on the ring and the reaction conditions, which can be under kinetic or thermodynamic control. rsc.org

Intramolecular Interactions of the Cyclopropyl Group with the Aromatic System

The cyclopropyl group can engage in electronic interactions with the attached aromatic ring. The C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to conjugate with the π-system of the benzene (B151609) ring. This phenomenon, known as σ-π conjugation, results in the cyclopropyl group acting as a weak electron-donating group. This electronic contribution can influence the reactivity and regioselectivity of reactions on the aromatic core, such as electrophilic aromatic substitution. This interaction also subtly affects the bond lengths and angles of both the aromatic ring and the cyclopropyl moiety.

Stereochemical Aspects of Cyclopropyl Transformations

Reactions involving the cyclopropyl ring can have significant stereochemical implications. When the cyclopropyl ring is substituted, it can possess chiral centers. Transformations that create or modify these centers require stereochemical control to produce a single enantiomer or diastereomer. Asymmetric catalysis is a key strategy for achieving this control. rsc.org For example, enzyme-catalyzed carbene transfer reactions have been developed for the stereoselective synthesis of cyclopropane derivatives. utdallas.edu Similarly, asymmetric ring-opening reactions of cyclopropyl ketones catalyzed by chiral metal complexes can yield enantiomerically enriched products. rsc.orgresearchgate.net Any transformation of the cyclopropyl group in this compound that involves the formation of a new stereocenter would necessitate careful consideration of stereocontrol to be synthetically useful.

Development of Novel Reactions and Methodologies Utilizing this compound as a Reactant

The unique combination of functional groups in this compound makes it an attractive starting material for the development of novel synthetic methodologies. Its multifunctionality allows for sequential or domino reactions, where multiple transformations occur in a single pot. For example, a reaction could be designed to first functionalize the aromatic ring via a C-H activation or cross-coupling reaction, followed by a subsequent transformation involving the cyclopropyl or phenol group.

The development of domino reactions, such as a ring-opening/cyclization sequence, could provide rapid access to complex molecular architectures from this relatively simple precursor. researchgate.net The fluorine atom also provides a useful spectroscopic tag for monitoring reactions using ¹⁹F NMR and can influence the pharmacokinetic properties of resulting molecules in medicinal chemistry applications. The continued exploration of this compound's reactivity is expected to lead to new and efficient synthetic routes for a wide range of valuable chemical entities.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) |

| Potassium phosphate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Sodium tert-butoxide |

| Copper(I) iodide |

| Triethylamine |

| Triphenylphosphine |

| Palladium(II) chloride |

Cascade Reactions and Multicomponent Reactions

While specific cascade and multicomponent reactions (MCRs) involving this compound are not extensively documented, the reactivity of its constituent functional groups suggests its potential as a valuable substrate in such transformations. Cascade reactions, which involve a series of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step, could be initiated at several points in the molecule.

For instance, the phenolic hydroxyl group can participate in cascade sequences. One potential pathway could involve an initial O-alkylation or O-acylation, followed by an intramolecular cyclization or rearrangement. The electron-rich aromatic ring, activated by both the hydroxyl and cyclopropyl groups, is also a prime site for initiating cascade sequences, such as a domino Michael addition/cyclization.

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, offer an efficient route to complex molecular architectures. Given the presence of the nucleophilic phenol and the reactive aromatic ring, this compound could be a key component in various MCRs. For example, it could participate in Passerini or Ugi-type reactions after appropriate functionalization, or act as the phenolic component in multicomponent syntheses of heterocyclic compounds. The strategic placement of the cyclopropyl and fluoro substituents could also influence the stereochemical outcome of such reactions.

| Reaction Type | Potential Reactants | Potential Products |

| Cascade Reaction | Aldehyde, Malononitrile | Chromene derivatives |

| Multicomponent Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Acyl-amino-ester derivatives |

| Multicomponent Reaction | Aldehyde, Amine | Mannich base derivatives |

Strategies for Regioselective and Chemoselective Functionalization

The presence of multiple reactive sites in this compound necessitates careful control to achieve regioselective and chemoselective functionalization. The primary sites for reaction are the hydroxyl group and the activated positions on the aromatic ring.

Regioselectivity:

The directing effects of the substituents play a crucial role in determining the regioselectivity of electrophilic aromatic substitution. The powerful ortho-, para-directing hydroxyl group, in conjunction with the ortho-, para-directing cyclopropyl group, strongly activates the positions ortho and para to the hydroxyl group. The fluorine atom, also an ortho-, para-director, will further influence the substitution pattern. The positions most likely to undergo electrophilic attack are C4 and C6, as they are ortho and para to the hydroxyl group and are also influenced by the other substituents. The C3 position is sterically hindered by the adjacent cyclopropyl group.

Strategies to control regioselectivity could involve the use of blocking groups or the careful selection of reaction conditions and catalysts. For example, bulky electrophiles might preferentially react at the less sterically hindered C6 position.

Chemoselectivity:

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In this compound, the primary challenge is to differentiate between the reactivity of the hydroxyl group and the aromatic ring.

O-Functionalization vs. C-Functionalization: Reactions such as acylation, alkylation, and silylation can be directed to occur selectively at the hydroxyl group under basic conditions. In contrast, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, will target the aromatic ring. The choice of reagents and reaction conditions is paramount in controlling this selectivity. For instance, using a strong base followed by an electrophile will favor O-functionalization, while using a Lewis acid catalyst with an electrophile will promote C-functionalization.

| Functionalization Type | Reagent | Potential Product |

| O-Alkylation | Alkyl halide, Base | 2-Cyclopropyl-5-fluoroalkoxybenzene |

| O-Acylation | Acyl chloride, Base | 2-Cyclopropyl-5-fluorophenyl acetate |

| Nitration | Nitric acid, Sulfuric acid | 2-Cyclopropyl-5-fluoro-4-nitrophenol |

| Bromination | Bromine, Lewis acid | 4-Bromo-2-cyclopropyl-5-fluorophenol |

Theoretical and Computational Chemistry Investigations of 2 Cyclopropyl 5 Fluorophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For 2-Cyclopropyl-5-fluorophenol, the HOMO is expected to be primarily located on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich parts of the molecule. The electron-donating nature of the hydroxyl group and, to a lesser extent, the cyclopropyl (B3062369) group would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing fluorine and hydroxyl groups. The fluorine atom's high electronegativity would lower the energy of the LUMO, enhancing the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity. The specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound would require specific computational calculations, which are not publicly available at this time.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Expected Qualitative Findings |

| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |

| HOMO Localization | Primarily on the phenol ring and hydroxyl oxygen. |

| LUMO Localization | Distributed over the aromatic ring, with contributions from carbon atoms attached to F and OH. |

Note: This table is illustrative and based on general principles of organic chemistry, as specific computational data for this compound is not available.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Electrostatic potential (ESP) maps are a powerful tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In this compound, the most negative electrostatic potential is expected to be localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The fluorine atom, also being highly electronegative, will also create a region of negative potential, although the effect might be tempered by its position on the ring. The hydrogen atom of the hydroxyl group will exhibit a region of positive electrostatic potential, making it a potential hydrogen bond donor. The aromatic ring itself will likely show a complex distribution, with the cyclopropyl group contributing some electron density.

Understanding the charge distribution is crucial for predicting how the molecule will interact with other molecules, such as solvents or biological receptors. Regions of negative potential are likely to interact with positive centers (electrophiles), while regions of positive potential will be attracted to negative centers (nucleophiles).

Aromaticity Indices and Resonance Effects

Aromaticity is a key concept in organic chemistry, and various computational indices are used to quantify it. These indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), provide a measure of the delocalization of π-electrons within a ring system.

The benzene (B151609) ring in this compound is the source of its aromaticity. However, the substituents—the cyclopropyl, fluorine, and hydroxyl groups—will modulate this property. The hydroxyl group is an activating group that donates electron density to the ring through resonance, which can enhance aromaticity. The fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it can also donate a lone pair of electrons through resonance. Studies on fluorinated benzenes have shown that fluorination can have competing effects on the aromatic ring, with the inductive effect often leading to a decrease in charge density and a reduction in π-delocalization. nih.gov The cyclopropyl group can also interact with the π-system of the benzene ring through its "bent" bonds, which have some π-character.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies. Conformational analysis explores these different conformations and their relative stabilities.

Rotational Barriers and Steric Interactions

The rotation around single bonds in this compound, particularly the bond connecting the cyclopropyl group to the benzene ring and the bond of the hydroxyl group, will be subject to rotational barriers. These barriers arise from steric hindrance between adjacent groups.

The rotation of the cyclopropyl group will be influenced by steric clashes with the ortho-hydroxyl group. Similarly, the orientation of the hydroxyl group will be affected by the presence of the adjacent cyclopropyl group. The size and shape of these groups will dictate the most stable conformations, which will be those that minimize steric repulsion. A potential energy surface can be calculated to map the energy of the molecule as a function of the dihedral angles of these rotating groups, revealing the lowest energy conformations and the energy barriers between them.

Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, such as hydrogen bonds, can play a significant role in determining the preferred conformation of a molecule. In this compound, there is the possibility of an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the adjacent fluorine atom.

However, studies on 2-halophenols have indicated that the presence and strength of such intramolecular hydrogen bonds are highly dependent on the halogen. Theoretical and spectroscopic investigations of 2-fluorophenol (B130384) have suggested that the intramolecular hydrogen bond is very weak or non-existent. rsc.org This is attributed to the high electronegativity of fluorine, which makes it a poor hydrogen bond acceptor in this context, and the geometric constraints of the benzene ring. While the presence of the cyclopropyl group at the 2-position might alter the geometry slightly, it is likely that any intramolecular hydrogen bond in this compound would be weak. The conformational preference of the hydroxyl group will therefore be a balance between minimizing steric interactions with the cyclopropyl group and any weak electrostatic attraction to the fluorine atom.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the detailed characterization of reaction pathways and the transition states that govern reaction rates. For a molecule like this compound, these methods can predict its behavior in various chemical transformations, such as electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or reactions involving the cyclopropyl ring.

The core of this approach involves locating the transition state (TS) on the potential energy surface (PES). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy path between reactants and products. researchgate.net Methods like the nudged elastic band (NEB) or climbing image-nudged elastic band (CI-NEB) are used to find an approximate reaction path, and algorithms like the Berny optimization can then precisely locate the TS geometry. quantumatk.com Confirmation of a true transition state is achieved through frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy (Ea) is a critical parameter determining the rate of a chemical reaction. Computationally, it is determined as the energy difference between the transition state and the reactants. researchgate.net Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. aps.orgaps.org

For instance, in the study of hydrogen abstraction from phenolic antioxidants by radicals, DFT calculations have been used to model the reaction and determine the activation barriers. acs.org A similar approach could be applied to this compound to understand its antioxidant potential. The reaction pathway is mapped by performing Intrinsic Reaction Coordinate (IRC) calculations starting from the transition state geometry, which follows the minimum energy path down to the corresponding reactants and products, thus verifying the connection between them. mdpi.com

The table below illustrates typical data obtained from DFT calculations for activation energies in phenol-related reactions. Note that this data is for a representative reaction and not specifically for this compound.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Hydrogen Abstraction | -3.02 | 0.14 | 3.16 |

| Data is illustrative, based on similar systems. acs.org |

Solvent can dramatically influence reaction rates and even change the reaction mechanism. acs.org Computational models account for solvent effects in two primary ways: implicitly and explicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. nih.gov This method is more computationally intensive but is crucial when specific solute-solvent interactions, like hydrogen bonding, play a direct role in the reaction mechanism, for example, by stabilizing the transition state. nih.gov

For phenolic compounds, reactions can proceed via different mechanisms like direct hydrogen atom transfer (HAT) or sequential proton-loss electron transfer (SPLET), and the dominant pathway can be dictated by the solvent's properties. acs.org For this compound, a protic solvent would be expected to form hydrogen bonds with the hydroxyl group and the fluorine atom, potentially altering the energy barriers of reactions involving these sites compared to reactions in a non-polar solvent.

Spectroscopic Property Prediction (Methodological Focus)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in structure elucidation, assign experimental peaks to specific molecular motions or electronic transitions, and understand how molecular structure influences spectroscopic properties.

NMR spectroscopy is a cornerstone of chemical structure determination. Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, can be challenging due to their high sensitivity to the electronic environment. DFT calculations have emerged as a reliable method for this purpose.

The standard methodology involves optimizing the molecular geometry and then calculating the NMR shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO). rsc.org The predicted chemical shifts are obtained by referencing the calculated isotropic shielding value of the target nucleus to the shielding value of a standard reference compound (e.g., CFCl₃ for ¹⁹F) calculated at the same level of theory. rsc.org

For fluorinated aromatic compounds, functionals such as ωB97XD or B3LYP combined with basis sets like aug-cc-pVDZ or 6-31+G(d,p) have shown good accuracy. rsc.orgnih.gov Scaling factors are often developed from a large dataset of known compounds to correct for systematic errors and improve predictive accuracy. nih.gov A study on fluorinated aromatic compounds recommended the ωB97XD/aug-cc-pvdz level of theory, which yielded a root-mean-square (RMS) error of 3.57 ppm. rsc.org

| Computational Method | Basis Set | Mean Absolute Deviation (ppm) | Maximum Error (ppm) |

| B3LYP | 6-31G | 4.0 | 28.0 |

| B3LYP | 6-31+G(d,p) | 2.1 | 6.5 |

| B3LYP | 6-311+G(2d,p) | 1.7 | 6.6 |

| Illustrative data for ¹⁹F shifts in fluoroaromatics. nih.gov |

Vibrational spectroscopy provides a fingerprint of a molecule based on its characteristic vibrations. DFT and ab initio Hartree-Fock (HF) methods are commonly used to calculate the vibrational frequencies and intensities of IR and Raman spectra. sigmaaldrich.com

The process begins with a geometry optimization to find the minimum energy structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. This yields a set of normal modes, their corresponding vibrational frequencies, and their IR and Raman intensities. youtube.com For a stable molecule, all calculated frequencies should be real; imaginary frequencies indicate a saddle point. youtube.com

The B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) is a popular choice that provides good agreement with experimental data. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve the match with experimental spectra. sigmaaldrich.com

Electronic spectroscopy (UV-Vis absorption and fluorescence) probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting these spectra in medium-to-large molecules. mdpi.com

The procedure involves first optimizing the ground-state geometry (S₀). Then, a TD-DFT calculation is performed on this geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Vis spectrum. researchgate.net To predict fluorescence, the geometry of the first excited state (S₁) is optimized, and a subsequent TD-DFT calculation on the S₁ geometry provides the emission energies. nih.govrsc.org

The choice of functional is critical in TD-DFT. For many organic molecules, hybrid functionals like B3LYP, PBE0, or range-separated functionals like CAM-B3LYP are known to perform well. nih.govchemrxiv.org Solvent effects are also crucial and are typically included using an implicit solvent model like IEF-PCM. nih.govmdpi.com These calculations can reveal the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. nih.gov

| Functional | Basis Set | Solvent Model | Calculated λ_max (nm) | Experimental λ_max (nm) |

| B3LYP | 6-311+G(d,p) | IEFPCM (Methanol) | 360 | 370 |

| PBE0 | 6-31+G* | IEFPCM (Ethanol) | 290 | 295 |

| Illustrative data for phenol-like compounds. nih.govmdpi.com |

2 Cyclopropyl 5 Fluorophenol As a Building Block and Synthetic Intermediate

Role in the Construction of Complex Organic Architectures

The structure of 2-cyclopropyl-5-fluorophenol is well-suited for elaboration into more complex molecules. The hydroxyl group of the phenol (B47542) can be readily converted into other functionalities, such as ethers and esters, or it can act as a directing group in electrophilic aromatic substitution reactions. The cyclopropyl (B3062369) and fluoro substituents impart unique properties that are desirable in various applications.

The synthesis of polysubstituted benzenes is a fundamental exercise in controlling the regioselectivity of reactions. fiveable.mepressbooks.publibretexts.orglibretexts.org The substituents already present on the aromatic ring dictate the position of subsequent additions. In this compound, the hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The cyclopropyl group is also an ortho-, para-director. This interplay of directing effects allows for the controlled synthesis of specific isomers.

This compound serves as a valuable starting material for a variety of heterocyclic structures. For instance, the core structure of a cyclopropyl group attached to a fluorophenyl ring is found in complex heterocyclic molecules with potential biological activity. google.com Synthetic routes to quinoline (B57606) derivatives, such as 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde and (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid, highlight the utility of this substitution pattern in building elaborate heterocyclic systems. google.com The phenolic oxygen of this compound can participate in ring-closing reactions to form oxygen-containing heterocycles like benzofurans, or it can be replaced to facilitate the formation of nitrogen or sulfur-containing rings.

While this compound is not inherently chiral, it can be derivatized to serve as a scaffold for chiral auxiliaries or ligands used in asymmetric synthesis. The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure compounds. rsc.orgelsevierpure.com The cyclopropyl group itself can be a component of chiral structures, and methods exist for the asymmetric synthesis of cyclopropylamines. nih.gov

The phenolic hydroxyl group provides a convenient attachment point for chiral entities. By reacting this compound with a chiral acid, for example, a chiral ester can be formed. This new molecule could then be used to direct the stereochemical outcome of a subsequent reaction. Similarly, the phenol can be elaborated into more complex chiral ligands, where the cyclopropyl and fluoro groups can fine-tune the steric and electronic environment of a metal center in asymmetric catalysis.

Synthesis of Advanced Materials Precursors

The unique electronic and steric properties conferred by the fluoro and cyclopropyl groups make this compound an interesting candidate for the synthesis of precursors to advanced materials.

Phenolic compounds are used as monomers for the synthesis of high-performance polymers such as poly(p-phenylene oxide) (PPO), also known as poly(p-phenylene ether) (PPE). wikipedia.org PPO is a high-temperature thermoplastic typically synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols, like 2,6-dimethylphenol. wikipedia.orgsigmaaldrich.com

Analogously, this compound could potentially serve as a monomer in a similar polymerization reaction. The oxidative coupling of this compound would be expected to produce a substituted poly(phenylene oxide).

Table 1: Potential Polymer from this compound

| Monomer | Polymer Structure | Expected Polymer Properties |

| This compound | Poly(oxy-2-cyclopropyl-5-fluoro-1,4-phenylene) | High thermal stability, chemical resistance, specific solubility characteristics due to the cyclopropyl group, and modified electronic properties from the fluorine atom. |

The resulting polymer would possess a unique combination of properties. The rigid backbone would contribute to thermal stability, while the cyclopropyl and fluoro groups would influence its solubility, processability, and dielectric properties.

The building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are often complex, conjugated organic molecules. Substituted aromatic compounds are fundamental to the synthesis of these materials. google.com

This compound can be considered a precursor to components for organic electronics. The phenol moiety can be used as a synthetic handle to build larger, more conjugated systems. For example, it could be converted to a triflate, which can then participate in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to link it to other aromatic or heteroaromatic units. The fluorine substituent can enhance the electron-accepting properties and improve the oxidative stability of the final material. The cyclopropyl group can be used to modify the solid-state packing and solubility of the material, which are critical parameters for device fabrication.

Utility in Methodologies for Generating Analogs and Derivatives

A key strategy in fields like medicinal chemistry and materials science is the generation of libraries of analogs of a lead compound to optimize its properties. This compound is an excellent scaffold for this purpose. The reactivity of the phenol and the aromatic ring allows for a wide range of chemical modifications.

Derivatives can be readily prepared through reactions at the hydroxyl group, such as etherification or esterification. The aromatic ring can undergo electrophilic substitution reactions like nitration, halogenation, or sulfonation, with the positions of substitution being directed by the existing groups. Furthermore, the phenolic hydroxyl can be converted into a triflate, enabling a host of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the systematic modification of the scaffold to explore structure-activity or structure-property relationships.

Table 2: Examples of Potential Derivatives from this compound

| Reaction Type | Reagents | Potential Product Class |

| Etherification | Alkyl halide, Base | Alkoxy-cyclopropyl-fluorobenzenes |

| Nitration | HNO₃, H₂SO₄ | Nitro-cyclopropyl-fluorophenols |

| Bromination | Br₂, FeBr₃ | Bromo-cyclopropyl-fluorophenols |

| Suzuki Coupling (from triflate) | Arylboronic acid, Pd catalyst | Substituted cyclopropyl-fluorobiphenyls |

This systematic approach to generating derivatives is essential for the development of new functional molecules.

Integration into Heterocyclic Chemistry

The strategic incorporation of the this compound moiety into heterocyclic scaffolds is a key area of interest in medicinal chemistry due to the favorable pharmacological properties associated with the cyclopropyl and fluoro-substituted phenyl groups. While direct, publicly available research detailing the use of this compound as a starting material for a wide array of heterocyclic systems is limited, its structural motifs are present in significant bioactive molecules. The synthesis of such molecules often involves the strategic introduction of the cyclopropyl and fluorophenyl groups through various synthetic routes, which may not directly utilize this compound as the primary building block.

An illustrative example is the synthesis of prasugrel, an antiplatelet agent. Prasugrel contains a thieno[3,2-c]pyridine (B143518) core, a heterocyclic system, and features a 2-fluorophenyl group and a cyclopropyl group. google.com However, the synthesis of prasugrel, as outlined in patent literature, does not start from this compound. Instead, one of the key steps involves the reaction of a Grignard reagent derived from 2-fluorobenzylbromide with cyclopropylcyanide. google.com This highlights that while the structural components of this compound are important, they are often assembled from different precursors to build the final heterocyclic drug molecule.

Another relevant area is the synthesis of quinoline derivatives, which are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. For instance, the synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, an important intermediate for cholesterol-lowering drugs like Pitavastatin, has been described. google.com This molecule features a cyclopropyl group at the 2-position of the quinoline ring and a fluorophenyl group at the 4-position. The synthesis, however, starts from 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate and employs a reduction reaction to obtain the final product. google.com This again demonstrates an alternative pathway to incorporate the desired functionalities into a heterocyclic core without using this compound directly.

The following table provides a summary of heterocyclic compounds containing the structural elements of this compound, although not synthesized directly from it.

| Heterocyclic Core | Compound/Intermediate | Therapeutic Area/Significance | Synthetic Precursors (Illustrative) |

| Thieno[3,2-c]pyridine | Prasugrel | Antiplatelet | 2-Fluorobenzylbromide, Cyclopropylcyanide google.com |

| Quinoline | 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol | Intermediate for Pitavastatin (antihypercholesterolemia) | 2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate google.com |

While the direct application of this compound as a building block in documented heterocyclic syntheses is not widely reported, the prevalence of its constituent parts in medicinally important heterocycles underscores the value of this substitution pattern. Future research may explore more direct routes utilizing this compound for the efficient construction of novel heterocyclic entities.

Advanced Analytical and Spectroscopic Characterization Methodologies in 2 Cyclopropyl 5 Fluorophenol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-Cyclopropyl-5-fluorophenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

While specific NMR data for this compound is not widely published, data from the closely related compound, 4-bromo-2-cyclopropyl-5-fluorophenol, offers significant insight into the expected spectral features. In a study involving this analog, the ¹H NMR spectrum was recorded at 400 MHz in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

The analysis of 4-bromo-2-cyclopropyl-5-fluorophenol revealed distinct signals corresponding to the aromatic protons and the hydroxyl group. A singlet at 10.11 ppm was attributed to the phenolic hydroxyl proton. The aromatic protons exhibited a doublet at 6.97 ppm with a coupling constant of J = 8.1 Hz and another doublet at 6.71 ppm. This data suggests a defined substitution pattern on the phenyl ring, which is further confirmed by multidimensional NMR techniques.

Interactive Data Table: ¹H NMR Data for 4-bromo-2-cyclopropyl-5-fluorophenol

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 10.11 | singlet | - | OH |

| 6.97 | doublet | 8.1 | Aromatic CH |

| 6.71 | doublet | - | Aromatic CH |

Note: This data is for 4-bromo-2-cyclopropyl-5-fluorophenol and is presented as an illustrative example.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further refine the structural assignment of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in establishing the connectivity between the protons on the cyclopropyl (B3062369) ring and their neighboring protons on the aromatic ring. It would also confirm the coupling relationships between the aromatic protons themselves.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to a specific carbon atom. youtube.com This technique would be used to definitively assign the ¹³C signals of the protonated carbons in this compound by linking them to their corresponding, and more readily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, HMBC would show correlations between the cyclopropyl protons and the aromatic carbons they are attached to, as well as correlations between the phenolic proton and adjacent carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This provides crucial information about the three-dimensional structure and conformation of the molecule. In the case of this compound, NOESY could reveal the spatial proximity between the cyclopropyl group and the ortho-protons on the aromatic ring.

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) refers to the use of NMR spectroscopy to study chemical processes that occur at a rate that is comparable to the NMR timescale. youtube.com These processes can include conformational changes, such as bond rotations, or chemical exchange phenomena.

For this compound, DNMR could be used to study the rotational dynamics of the cyclopropyl group relative to the phenyl ring. The rate of this rotation can be influenced by temperature and the solvent environment. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers and rates of these dynamic processes. This information provides valuable insights into the flexibility and conformational preferences of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million. This allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₉H₉FO), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement that matches the theoretical exact mass. The ability of HRMS to provide high-confidence species identification is a significant advantage over low-resolution mass spectrometry. nist.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a particular mass-to-charge ratio are selected and then fragmented to produce smaller product ions. acs.org The analysis of these fragment ions provides detailed structural information about the precursor ion. This process involves multiple stages of mass analysis, often with a collision-induced dissociation (CID) step in between to induce fragmentation. acs.org

The fragmentation pathways of this compound in an MS/MS experiment would be characteristic of its structure. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules or radicals. For cyclopropyl-containing aromatic compounds, fragmentation of the cyclopropyl ring is also a possibility. docbrown.info Analysis of the MS/MS spectrum would allow for the identification of characteristic fragment ions, which can be used to confirm the structure of the molecule and to develop selective analytical methods for its detection. For instance, phenols often exhibit fragmentation patterns involving the aromatic ring and the hydroxyl group. youtube.com

Interactive Data Table: Hypothetical Fragmentation Data for this compound (C₉H₉FO)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 152.06 | 123.05 | C₂H₅ (ethyl radical) |

| 152.06 | 111.04 | C₃H₅ (cyclopropyl radical) |

| 152.06 | 95.04 | C₃H₅O (cyclopropoxy radical) |

Note: This data is hypothetical and for illustrative purposes to demonstrate potential fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. In this technique, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

For this compound, GC-MS provides two critical pieces of information:

Retention Time: The time it takes for the compound to travel through the GC column. This is a characteristic property under specific conditions and is used to tentatively identify the compound and separate it from starting materials, solvents, and byproducts.

Mass Spectrum: The fragmentation pattern provides a molecular fingerprint. Electron ionization of this compound would yield a molecular ion (M+) peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of groups like the cyclopropyl ring or a fluorine atom.

This dual-detection system allows for the confident identification of the target compound and the quantification of impurities, making it a powerful method for quality control.

Table 1: Illustrative GC-MS Data for a Purity Assay of a this compound Sample This table presents hypothetical data for illustrative purposes.

| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Area % |

| 8.54 | This compound | 166.07 | 99.5 |

| 6.21 | Unreacted Precursor | 174.96 | 0.3 |

| 9.12 | Isomeric Byproduct | 166.07 | 0.2 |

Table 2: Expected Key Mass Fragments for this compound This table presents hypothetical data for illustrative purposes.

| Mass-to-Charge Ratio (m/z) | Possible Fragment Identity |

| 166 | [M]+ (Molecular Ion) |

| 125 | [M - C3H5]+ (Loss of cyclopropyl group) |

| 97 | [M - C3H5 - CO]+ |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound is required, typically greater than 0.1 mm in all dimensions. wikipedia.org This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined.

For this compound, this analysis would definitively confirm the connectivity of the atoms and provide precise measurements of the geometry of the cyclopropyl ring, the fluorophenol moiety, and the orientation of the hydroxyl group. While the parent molecule is achiral, this technique is crucial for determining the absolute and relative stereochemistry of its chiral derivatives. acs.org

Table 3: Hypothetical Crystallographic Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C9H9FO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 6.234 |

| c (Å) | 15.678 |

| β (°) | 105.3 |

| Volume (ų) | 802.1 |

| Z (molecules/unit cell) | 4 |

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. ul.iersc.org For this compound, co-crystallization with other molecules (co-formers) can be employed to create novel solid forms with modified physicochemical properties, such as solubility or stability. Phenols are known to form robust hydrogen-bonding interactions, making them excellent candidates for co-crystal formation with molecules containing complementary functional groups, like pyridines or carboxylic acids. nih.govacs.org Single-crystal X-ray diffraction of the resulting co-crystal would be essential to understand the specific intermolecular interactions (e.g., hydrogen bonds) that hold the structure together.